Chlorocyclohexane

Catalog No.
S563962
CAS No.
542-18-7
M.F
C6H11Cl
M. Wt
118.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorocyclohexane

CAS Number

542-18-7

Product Name

Chlorocyclohexane

IUPAC Name

chlorocyclohexane

Molecular Formula

C6H11Cl

Molecular Weight

118.6 g/mol

InChI

InChI=1S/C6H11Cl/c7-6-4-2-1-3-5-6/h6H,1-5H2

InChI Key

UNFUYWDGSFDHCW-UHFFFAOYSA-N

SMILES

C1CCC(CC1)Cl

Solubility

0.00 M
INSOL IN WATER, VERY SOL IN CHLOROFORM; SOL IN ALL PROP IN ALCOHOL, ETHER, ACETONE, BENZENE

Synonyms

Cyclohexyl chloride

Canonical SMILES

C1CCC(CC1)Cl

Solvent

Chlorocyclohexane possesses several features that make it a suitable solvent for specific research needs:

  • Nonpolarity: Its nonpolar nature allows it to dissolve other nonpolar molecules effectively, making it useful in research involving hydrophobic compounds like lipids, natural products, and certain organic pollutants .
  • Moderate polarity: Unlike entirely nonpolar solvents, chlorocyclohexane exhibits a slight degree of polarity, enabling it to dissolve some polar molecules with limited solubility in purely nonpolar solvents .
  • Low boiling point (141-143°C): This allows for easy evaporation and purification of dissolved substances .

These characteristics make chlorocyclohexane a valuable tool in research areas like:

  • Organic synthesis: It can be employed as a reaction medium for various organic reactions, particularly those involving nonpolar or moderately polar compounds .
  • Material science: Chlorocyclohexane can be used to dissolve and study polymers, resins, and other materials .
  • Environmental science: Its ability to dissolve certain organic pollutants makes it useful in environmental research, such as analyzing soil and water samples for contaminant presence .

Starting Material

The cyclohexane ring structure of chlorocyclohexane serves as a valuable starting material for the synthesis of various organic compounds. Through chemical transformations, scientists can modify the chlorine atom or the cyclohexane ring to create new molecules with diverse functionalities. This makes chlorocyclohexane a versatile building block for the synthesis of:

  • Pharmaceuticals: Modification of the chlorocyclohexane structure can lead to the development of new drugs and drug candidates .
  • Agrochemicals: Chlorocyclohexane can be used as a starting material for the synthesis of herbicides, insecticides, and other agricultural chemicals .
  • Functional materials: Researchers can utilize chlorocyclohexane to create new materials with specific properties, such as polymers with desired electrical or mechanical characteristics .

Chlorocyclohexane, also known as cyclohexyl chloride or monochlorocyclohexane, is an organic compound with the molecular formula C6H11ClC_6H_{11}Cl. It features a cyclohexane ring with a chlorine atom substituted at one of the carbon atoms. The compound is a colorless liquid with a characteristic odor and is classified as a halogenated hydrocarbon. Its structure can be represented as follows:

text
Cl | H - C - H / \ H H \ / C - C - C / \ H H

Chlorocyclohexane is primarily used in organic synthesis and as a solvent in various

Chlorocyclohexane is a flammable liquid with moderate acute toxicity. It can irritate the skin, eyes, and respiratory system upon contact or inhalation. Exposure to high concentrations may cause central nervous system depression [].

  • Personal Protective Equipment: When handling chlorocyclohexane, it is crucial to wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood to minimize contact and inhalation risks [].

Chlorocyclohexane undergoes several significant reactions:

  • Nucleophilic Substitution Reactions:
    • Chlorocyclohexane reacts with sodium cyanide in ethanol to produce cyanocyclohexane. The reaction rate increases when sodium iodide is added, suggesting a potential SN2 mechanism due to the presence of a strong nucleophile .
  • Elimination Reactions:
    • In the presence of strong bases like potassium hydroxide, chlorocyclohexane can undergo elimination reactions (E2) to form alkenes. The stereochemistry of the reactants significantly influences the reaction pathway and product distribution .
  • Radical Reactions:
    • Chlorocyclohexane can participate in radical substitution reactions when exposed to light or heat in the presence of chlorine gas, leading to further chlorination or other halogenation products .

Chlorocyclohexane exhibits various biological activities, primarily due to its structural properties. It is known to be an irritant and poses environmental hazards, which necessitates careful handling in laboratory settings. Some studies suggest that chlorinated hydrocarbons may have toxic effects on aquatic organisms, highlighting the importance of assessing their ecological impact .

Chlorocyclohexane can be synthesized through several methods:

  • Direct Halogenation:
    • The most common method involves the chlorination of cyclohexane using chlorine gas under UV light, leading to the formation of chlorocyclohexane along with other chlorinated byproducts.
  • Nucleophilic Substitution:
    • Cyclohexanol can be converted into chlorocyclohexane by reacting it with thionyl chloride or phosphorus pentachloride, facilitating the replacement of the hydroxyl group with chlorine.
  • Electrophilic Addition:
    • Electrophilic addition of chlorine to cyclohexene can also yield chlorocyclohexane through intermediate formation and subsequent rearrangements.

Chlorocyclohexane has several applications in various fields:

  • Solvent: It is used as a solvent for organic compounds in chemical laboratories.
  • Intermediate: Chlorocyclohexane serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Chemical Research: Its reactivity makes it valuable for studying reaction mechanisms involving alkyl halides.

Studies on chlorocyclohexane interactions focus on its reactivity with nucleophiles and bases, providing insights into its behavior in substitution and elimination reactions. The effects of solvent polarity and temperature on reaction rates have been investigated, revealing important kinetic parameters that govern these processes .

Several compounds share structural similarities with chlorocyclohexane, including:

Compound NameMolecular FormulaKey Characteristics
BromocyclohexaneC6H11BrC_6H_{11}BrSimilar reactivity but more potent due to bromine's larger size and lower electronegativity.
IodocyclohexaneC6H11IC_6H_{11}IExhibits even greater reactivity; often undergoes substitution faster than chlorinated compounds.
CyclohexeneC6H10C_6H_{10}An unsaturated compound that can react differently due to the presence of double bonds.

Uniqueness of Chlorocyclohexane

Chlorocyclohexane's uniqueness lies in its balance between reactivity and stability compared to its brominated and iodinated counterparts. While it undergoes nucleophilic substitution and elimination reactions efficiently, it does not react as violently as bromocyclohexane or iodocyclohexane, making it suitable for controlled laboratory applications.

Color/Form

COLORLESS LIQUID

XLogP3

3

Boiling Point

142.0 °C
142 °C

Flash Point

90 °F

Vapor Density

4.08 (AIR= 1)

Density

1.000 @ 20 °C/4 °C

Odor

SUFFOCATING ODOR

Melting Point

-44.0 °C

UNII

PNV8C821FH

GHS Hazard Statements

Aggregated GHS information provided by 53 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (92.45%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (92.45%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (92.45%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

6.73 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

542-18-7

Wikipedia

Chlorocyclohexane

Biological Half Life

2.57 Days

Use Classification

Fire Hazards -> Flammable - 3rd degree

General Manufacturing Information

Cyclohexane, chloro-: ACTIVE

Analytic Laboratory Methods

CHLORINATED ORGANIC COMPOUNDS IN MUNICIPAL WASTEWATERS WERE IDENTIFIED BY GAS CHROMATOGRAPHY, MASS SPECTROMETRY OR DETERMINED BY GROSS PARAMETER TOCL (TOTAL ORG CHLORINE).

Storage Conditions

...MATERIALS WHICH ARE TOXIC AS STORED OR WHICH CAN DECOMP INTO TOXIC COMPONENTS DUE TO CONTACT WITH HEAT, MOISTURE, ACID, OR ACID FUMES, SHOULD BE STORED IN COOL, WELL-VENTILATED PLACE, OUT OF DIRECT RAYS OF SUN, AWAY FROM AREAS OF HIGH FIRE HAZARD & SHOULD BE PERIODICALLY INSPECTED & MONITORED.

Dates

Modify: 2023-08-15
Li et al. Catalytic remote hydrohalogenation of internal alkenes. Nature Chemistry, DOI: 10.1038/s41557-021-00869-x, published online 31 January 2022

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